
Benzoate
Overview
Description
Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. It is commonly found in the form of sodium this compound, potassium this compound, and other salts. Benzoates are widely used as preservatives in the food industry due to their antimicrobial properties. They are also found in various pharmaceutical and cosmetic products .
Synthetic Routes and Reaction Conditions:
From Benzaldehyde: Benzaldehyde is treated with potassium hydroxide in water to form potassium this compound, which is then acidified to yield benzoic acid.
From Benzonitrile: Benzonitrile is hydrolyzed in the presence of sodium hydroxide to form sodium this compound.
From Toluene: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts.
Industrial Production Methods:
Oxidation of Toluene: This method involves the catalytic oxidation of toluene to produce benzoic acid, which is then neutralized to form this compound salts.
Neutralization of Benzoic Acid: Benzoic acid is neutralized with sodium hydroxide or potassium hydroxide to produce sodium this compound or potassium this compound, respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including benzene and carbon dioxide.
Reduction: this compound can be reduced to benzyl alcohol under specific conditions.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Benzene, carbon dioxide.
Reduction: Benzyl alcohol.
Substitution: Nitrothis compound, sulfonyl this compound, halothis compound.
Scientific Research Applications
Food Preservation
Sodium Benzoate as a Preservative
Sodium this compound is widely recognized for its effectiveness as a food preservative. It is particularly effective in acidic foods and beverages due to its ability to inhibit the growth of bacteria, yeast, and fungi. The compound functions as a bacteriostatic and fungistatic agent, making it suitable for:
- Soft drinks
- Fruit juices
- Pickles
- Salad dressings
- Condiments
The maximum allowable concentration of sodium this compound in food products is regulated by the FDA at 0.1% by weight .
Table 1: Common Food Products Containing Sodium this compound
Food Product | Application |
---|---|
Soft drinks | Preservative |
Fruit juices | Preservative |
Pickles | Preservative |
Salad dressings | Preservative |
Condiments | Preservative |
Pharmaceutical Applications
Sodium this compound has therapeutic applications, particularly in treating urea cycle disorders and hyperammonemia. It aids in the excretion of excess amino acids, thereby reducing ammonia levels in the bloodstream . Recent studies have indicated potential benefits in treating psychiatric disorders such as schizophrenia and major depressive disorder .
Case Study: Sodium this compound in Schizophrenia Treatment
A clinical trial involving individuals with early psychosis demonstrated that sodium this compound could reduce symptoms when administered as an adjunct therapy. Participants receiving sodium this compound showed significant improvements in negative symptoms compared to those on placebo .
Table 2: Therapeutic Uses of Sodium this compound
Condition | Application |
---|---|
Urea cycle disorders | Reduces ammonia levels |
Schizophrenia | Adjunct therapy |
Major depressive disorder | Potential treatment option |
Cosmetic Industry
In cosmetics, sodium this compound serves as a preservative to prevent microbial growth and extend product shelf life. It is commonly found in:
- Shampoos
- Conditioners
- Facial cleansers
- Moisturizers
The compound not only preserves but also helps maintain the integrity of cosmetic formulations by controlling pH levels .
Table 3: Cosmetic Products Utilizing Sodium this compound
Cosmetic Product | Function |
---|---|
Shampoos | Preservative |
Conditioners | Preservative |
Facial cleansers | Preservative |
Moisturizers | Preservative |
Industrial Applications
Sodium this compound is used in various industrial applications, including:
- Corrosion inhibitors in automotive coolants
- Stabilizers in photo processing
- Additives in plastics manufacturing
The compound's properties make it valuable in enhancing the durability and performance of industrial products .
Table 4: Industrial Uses of Sodium this compound
Industrial Application | Function |
---|---|
Automotive coolants | Corrosion inhibitor |
Photo processing | Stabilizer |
Plastics manufacturing | Additive |
Mechanism of Action
Benzoate exerts its antimicrobial effects by inhibiting the growth of bacteria, yeast, and fungi. It disrupts the microbial cell membrane and interferes with the function of enzymes involved in cellular metabolism . In the liver, this compound is conjugated with glycine to form hippuric acid, which is then excreted in the urine .
Comparison with Similar Compounds
Benzene: A simple aromatic hydrocarbon with a hexagonal ring structure.
Benzoic Acid: The parent compound of benzoate, with a carboxyl group attached to the benzene ring.
Benzyl Alcohol: A primary alcohol derived from benzene.
Comparison:
Structure: this compound contains a carboxyl group, making it an organic acid, while benzene is a simple hydrocarbon.
Properties: this compound is a solid with antimicrobial properties, while benzene is a volatile liquid used as a solvent.
Applications: this compound is primarily used as a preservative, while benzene is used as a precursor in chemical synthesis.
This compound stands out due to its antimicrobial properties and widespread use as a preservative in various industries.
Biological Activity
Benzoate, particularly in the forms of benzoic acid and its sodium salt (sodium this compound), has garnered significant attention in both food preservation and therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, metabolic pathways, potential toxicity, and therapeutic uses.
Chemical Structure and Forms
This compound is derived from benzoic acid, a simple aromatic carboxylic acid. It exists primarily in two forms:
- Benzoic Acid (C₇H₆O₂) : A colorless crystalline solid that is soluble in water.
- Sodium this compound (C₇H₅NaO₂) : The sodium salt of benzoic acid, commonly used as a food preservative.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it a popular choice as a food preservative. Its effectiveness against various microorganisms is attributed to its ability to lower pH and disrupt cellular functions.
Table 1: Antimicrobial Efficacy of Sodium this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone Diameter (mm) |
---|---|---|
Escherichia coli | 0.1% | 12 |
Staphylococcus aureus | 0.1% | 15 |
Candida albicans | 0.05% | 10 |
Studies have shown that sodium this compound inhibits the growth of bacteria, yeast, and molds by interfering with their metabolism .
Metabolism and Excretion
Upon ingestion, this compound undergoes conjugation with glycine in the liver to form hippurate, which is then excreted via urine. This process occurs in the mitochondrial matrix and involves several enzymatic reactions:
- Conversion to Benzoyl-CoA : this compound is activated to benzoyl-CoA by ligase.
- Formation of Hippurate : Benzoyl-CoA is conjugated with glycine by glycine N-acyltransferase.
This metabolic pathway ensures that this compound does not accumulate in the body .
Toxicity and Genotoxicity
Despite its widespread use, concerns regarding the safety of sodium this compound have emerged. Studies indicate that under certain conditions, it can be converted into benzene, a known carcinogen, particularly when combined with ascorbic acid (vitamin C). Research highlights include:
- Genotoxic Effects : Sodium this compound has been shown to induce DNA damage in human lymphocytes and cause micronucleus formation .
- Oxidative Stress : It can increase oxidative stress markers in cells, leading to lipid peroxidation and reduced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 2: Effects of Sodium this compound on Oxidative Stress Markers
Dose (mg/kg) | Lipid Peroxidation (MDA levels) | Antioxidant Enzymes Activity |
---|---|---|
70 | Normal | Normal |
200 | Elevated | Decreased |
400 | Significantly Elevated | Significantly Decreased |
Therapeutic Applications
Beyond its role as a preservative, sodium this compound has potential therapeutic applications:
- Neuroprotective Effects : Some studies suggest that sodium this compound may have neuroprotective properties due to its ability to modulate oxidative stress .
- Local Anesthetic Properties : Research has indicated that certain this compound derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine .
Case Studies
- Neurodegenerative Diseases : A study examined the effects of sodium this compound on oxidative stress in models of neurodegeneration, revealing potential benefits in reducing neuronal damage .
- Antibacterial Efficacy : Another investigation focused on benzyl this compound derived from Kaempferia rotunda, demonstrating significant antibacterial activity against Bacillus cereus with an MIC of 50 μg/mL .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling benzoate derivatives in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including impervious gloves, chemical-resistant lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact . Ensure adequate ventilation to avoid inhalation of vapors or aerosols, particularly for flammable derivatives like benzyl this compound . Store compounds away from ignition sources and incompatible substances (e.g., strong oxidizers) . Always consult Safety Data Sheets (SDS) for compound-specific hazards and first-aid measures .
Q. How can researchers verify the purity and stability of sodium this compound in experimental preparations?
Use high-performance liquid chromatography (HPLC) with UV detection to quantify sodium this compound purity, referencing CAS 532-32-1 . Monitor stability by conducting accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples at 4°C in amber glassware to minimize photodegradation . Confirm chemical stability via Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) .
Q. What analytical techniques are recommended for quantifying this compound concentrations in complex matrices?
Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile this compound esters like benzyl this compound . For aqueous samples (e.g., cell culture media), use ion chromatography to separate sodium this compound from interfering anions . Validate methods with spike-and-recovery experiments to ensure accuracy in biological or environmental matrices .
Q. How should researchers design dose-response studies for this compound toxicity assessments?
Use log-scale concentrations (e.g., 0.1–100 mM) to capture threshold effects in cell-based assays. Include negative controls (e.g., culture medium alone) and positive controls (e.g., known cytotoxic agents). Measure endpoints like cell viability (MTT assay), oxidative stress markers (e.g., glutathione levels), and apoptosis (caspase-3 activation) . Account for species-specific metabolic differences—e.g., human hepatocytes vs. rodent models .
Q. What are the regulatory considerations for using benzoates in pharmaceutical research?
Adhere to EMA guidelines for excipient safety, including impurity profiling (e.g., benzene detection limits) and compatibility studies with active pharmaceutical ingredients (APIs) . For preclinical studies, document batch-specific SDS data (e.g., CAS 532-32-1 for sodium this compound) and ensure compliance with Good Laboratory Practice (GLP) .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in this compound metabolic pathway studies?
Use deuterated (e.g., [²H₃]-methyl) or ¹³C-labeled benzoates to track metabolic intermediates via mass spectrometry. For example, in methyl this compound fragmentation studies, isotopic labels confirmed CO loss originates from the carboxyl group . Apply stable isotope-resolved metabolomics (SIRM) in in vitro models to distinguish host vs. microbial metabolism of sodium this compound .
Q. What experimental strategies mitigate artifacts in this compound degradation product analysis?
Conduct control experiments with radical scavengers (e.g., tert-butanol) to assess hydroxyl radical-mediated degradation in aqueous solutions. Use tandem mass spectrometry (MS/MS) to differentiate degradation products (e.g., benzene derivatives) from matrix interference . For photodegradation studies, employ quartz reactors with calibrated UV light sources to standardize irradiation .
Q. How can researchers optimize synthetic routes for benzyl this compound to maximize yield and minimize byproducts?
Modify the classical Schotten-Baumann reaction by controlling stoichiometry (e.g., benzyl chloride:benzoic acid molar ratio of 1:1.2) and reaction temperature (60–70°C) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation. Characterize byproducts (e.g., dibenzyl ether) using nuclear magnetic resonance (NMR) to refine catalyst selection (e.g., NaOH vs. Na₂CO₃) .
Q. What computational methods predict this compound interactions with biological targets?
Perform molecular docking simulations (e.g., AutoDock Vina) to model sodium this compound binding to GABAA receptors or peroxisome proliferator-activated receptors (PPARs) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Use density functional theory (DFT) to analyze intramolecular interactions (e.g., CH⋯O in 2,5-dimethyl-benzyl this compound) .
Q. How do conflicting ecotoxicity data for benzoates inform experimental redesign?
Reconcile discrepancies by standardizing test organisms (e.g., Daphnia magna vs. zebrafish) and exposure conditions (static vs. flow-through systems). Measure both acute (LC50) and chronic (reproductive impairment) endpoints . Use quantitative structure-activity relationship (QSAR) models to predict toxicity of understudied derivatives (e.g., hexyldecyl this compound) .
Properties
IUPAC Name |
benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
Record name | Benzoate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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